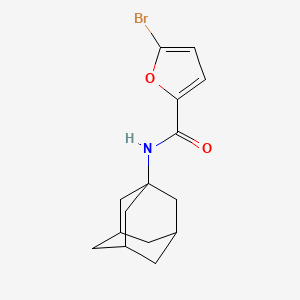![molecular formula C23H21BrN2O3S B4024127 Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate](/img/structure/B4024127.png)
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate
Übersicht
Beschreibung
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,4-D]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-D]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor. This step typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Substituents: The benzyl, bromophenyl, and methyl groups are introduced through various substitution reactions. These reactions often involve the use of reagents such as benzyl bromide, 4-bromobenzyl bromide, and methyl iodide, along with appropriate catalysts and solvents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and under reflux conditions to ensure complete conversion.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert ketone groups to alcohols or reduce other functional groups present in the compound.
Substitution: The bromophenyl group in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, which can replace the bromine atom with other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
The mechanism of action of ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: This compound has a similar pyrimidine core but lacks the thieno ring, which may result in different biological activities and chemical properties.
3-Benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1H,2H,3H,4H-thieno[3,4-D]pyrimidine-7-carboxylic acid: This compound is similar but has a carboxylic acid group instead of an ethyl ester, which can affect its solubility and reactivity.
4-(4-Bromophenyl)-2-methylthieno[3,2-d]pyrimidine-7-carboxylate: This compound has a different substitution pattern on the thieno[3,2-d]pyrimidine core, which may influence its biological activity and chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents and the thieno[3,4-D]pyrimidine core, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 3-benzyl-2-(4-bromophenyl)-5-methyl-4-oxo-1,2-dihydrothieno[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-3-29-23(28)20-19-18(14(2)30-20)22(27)26(13-15-7-5-4-6-8-15)21(25-19)16-9-11-17(24)12-10-16/h4-12,21,25H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJDKEOCTBVTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C)C(=O)N(C(N2)C3=CC=C(C=C3)Br)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4024051.png)
![1-[2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4024058.png)
![3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4024065.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4024075.png)
![2-[4-(Cyclobutylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B4024076.png)
![N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024083.png)
![8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE](/img/structure/B4024091.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-2,3-dihydro-1H-indol-2-one](/img/structure/B4024103.png)


![METHYL (4Z)-1-(3,4-DIMETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B4024133.png)
![2-{1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4024156.png)
![methyl [(5E)-5-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4024158.png)
